molecular formula C10H14N2O4 B094470 Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- CAS No. 18226-17-0

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Cat. No.: B094470
CAS No.: 18226-17-0
M. Wt: 226.23 g/mol
InChI Key: CDEQUHCAZLSDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties of Polymers

Research by Carella et al. (2007) delves into the synthesis of new NLO polyurethanes and polyesters using azo-benzimidazolic chromophores, which demonstrate significant thermal stability and optical activity, indicating potential for advanced optical materials applications Optical Materials.

Chemoselective Autoxidation

Angelova et al. (2008) investigated the chemoselective autoxidation of 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one, revealing insights into reaction mechanisms and the influence of solvent on product formation, which has implications for synthetic chemistry Arkivoc.

Solvatochromism and Solvatochromic Switches

A study by Nandi et al. (2012) on nitro-substituted phenolates explored their solvatochromism and application as solvatochromic switches, offering potential uses in sensing and detection technologies The Journal of Organic Chemistry.

Catalytic Activity in Henry Reaction

Constable et al. (2009) optimized conditions for the asymmetric Henry reaction using catalysts that include 4-nitrobenzaldehyde, contributing to the field of asymmetric synthesis and catalysis New Journal of Chemistry.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEQUHCAZLSDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066340
Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18226-17-0
Record name 2,2′-[(4-Nitrophenyl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18226-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-Nitrophenyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018226170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18226-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(4-nitrophenyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-((4-Nitrophenyl)imino)bisethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAJ327HG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoronitrobenzene (5 g, 35 mmol) and diethanolamine (7.5 g, 71 mmol) was heated to 130° C. without solvent for 4 hours. The crude reaction mixture after chromatography on silica gel (gravity, methanol: dichloromethane 1:19 then 1:9) gave the title compound (6.7 g, 85% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.98 (d, 2H), 6.78 (d, 2H), 4.83 (t, 2H), 3.50-3.65 (m, 8H). 13C NMR (75 MHz, DMSO-d6) 6 154.36, 136.16, 126.77, 111.66, 58.89, 54.17. Mass spectrum m/z 227 (MH+). Anal. calcd. for C10H14N2O4 C, 53.09; H, 6.24; N, 12.38. Found C, 53.09, H, 6.32, N, 12.34.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

The known compound phenylisocyanate N-mustard 19 can be prepared by following the literature procedure35,36 with modification (Scheme 3). The commercially available 4-fluoronitrobenzene (15) is reacted with diethanolamine under refluxing to give 4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene (16), which is then converted to 4-[N,N-bis(2-chloroethyl)amino]nitrobenzene (17) by treating with thionyl chloride. Catalytic hydrogenation (10% Pd/C, H2) of compound 17 in ethyl acetate affords N,N-bis(2-chloroethyl)benzene-1,4-diamine (18), which is immediately treated with HCl in ethyl acetate to yield hydrochloride salt of 18. The hydrochloride salt 18 is suspended in CHCl3 and cooled in an ice-bath. To the suspension is added triethylamine and stirred in Argon atmosphere for 5 to 10 min. and then is added dropwise triphosgene solution in CHCl3 and continuously stirred for 20 min. The reaction mixture is evaporated under reduced pressure and the residue is the triturated with THF, filtered and the filtrate containing phenylisocyanate 19, which is used directly for the next reaction without purification. Compound 18 and 19 can be used for the synthesis of the newly invented compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Diethanolamine (2.70 mL, 2.5 mmol) was added to 1-fluoro-4-nitrobenzene (1.0 g, 7.09 mmol) in DMF (30 mL). The resulting mixture was stirred at 140° C. for 3.5 h. The solution was cooled to room temperature and solvent was evaporated off in vacuo. The residue was dissolved in EtOAc (30 mL) and washed with water (3×10 mL) and brine (3×20 mL) and dried (MgSO4). Solvent was evaporated off in vacuo and the product was purified by flash chromatography, eluting with EtOAc to give 67 (400 mg, 25%) as a yellow solid. H1 NMR (500 MHz, CDCl3): δ=8.06 (2H, d, J=9.50 Hz, ArH), 6.87 (2H, d, J=9.50 Hz, ArH), 4.27 (2H, t, J=5.35 Hz, 2×OH), 3.83 (4H, q, J=5.55 & 5.45 Hz, 2×CH2), 3.74 (4H, t, J=5.62 Hz, 2×CH2).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
25%
Customer
Q & A

Q1: What makes N,N-Bis(2-hydroxyethyl)-4-nitroaniline unique in the synthesis of water-borne polyurethane?

A1: N,N-Bis(2-hydroxyethyl)-4-nitroaniline acts as a chain extender and an intrinsic colorant in polyurethane synthesis []. Its two hydroxyl groups react with the isocyanate groups (NCO) in the prepolymer, effectively incorporating the molecule into the polyurethane backbone. This direct integration eliminates the need for separate dyeing processes and results in a stable yellow polyurethane dispersion [].

Q2: How does the incorporation of N,N-Bis(2-hydroxyethyl)-4-nitroaniline affect the properties of the resulting polyurethane?

A2: The research demonstrates that increasing the concentration of N,N-Bis(2-hydroxyethyl)-4-nitroaniline in the polyurethane formulation leads to several noticeable effects []:

  • Color Properties: The polyurethane exhibits a yellow color due to the presence of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. Interestingly, the UV-visible absorption analysis reveals a blue shift of approximately 7 nm when N,N-Bis(2-hydroxyethyl)-4-nitroaniline is integrated into the polyurethane chain [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.